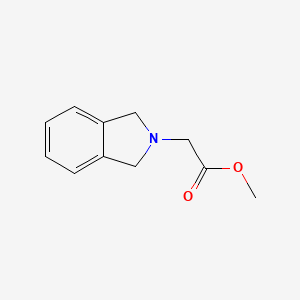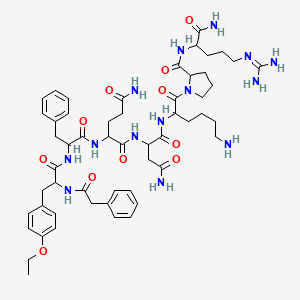
1,3-Dihydro-2H-isoindole-2-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a compound derived from isoindole and exhibits interesting properties.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common method involves the Fischer indole synthesis. Starting from cyclohexanone and phenylhydrazine hydrochloride, the reaction proceeds under reflux conditions using methanesulfonic acid (MsOH) in methanol. This process yields the tricyclic indole structure, which can subsequently be converted to 1,3-Dihydro-2H-isoindole-2-acetic acid methyl ester .
Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions and purification steps ensures efficient and cost-effective manufacturing.
Chemical Reactions Analysis
Reactivity: 1,3-Dihydro-2H-isoindole-2-acetic acid methyl ester undergoes various chemical reactions:
Oxidation: It can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the ester or amide functionalities.
Substitution: Nucleophilic substitution reactions may occur at the ester or amide carbon.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The specific products depend on the reaction conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction might lead to alcohols or amines.
Scientific Research Applications
1,3-Dihydro-2H-isoindole-2-acetic acid methyl ester finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a pharmacophore or scaffold for drug design.
Medicine: Research into its potential therapeutic effects.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It could interact with cellular receptors, enzymes, or other molecular targets. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While 1,3-Dihydro-2H-isoindole-2-acetic acid methyl ester is unique in its structure, it shares similarities with related compounds such as phthalimides and indoles. These compounds may have overlapping applications but distinct properties.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 2-(1,3-dihydroisoindol-2-yl)acetate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)8-12-6-9-4-2-3-5-10(9)7-12/h2-5H,6-8H2,1H3 |
InChI Key |
GGHAXPASEHFKLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12121261.png)

methanethione](/img/structure/B12121264.png)
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12121277.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121284.png)

![4-(2-furylmethyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12121296.png)
![Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B12121303.png)

![2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide](/img/structure/B12121318.png)



